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Compound of Interest

N2,N2-dimethylpyridine-2,4-
Compound Name:
diamine

Cat. No.: B1291724

A detailed analysis of the structure-activity relationships (SAR) for a series of N2,N4-
disubstituted pyrimidine-2,4-diamine analogs reveals critical insights for the design of potent
cyclin-dependent kinase (CDK) inhibitors. While a comprehensive SAR study on N2,N2-
dimethylpyridine-2,4-diamine analogs is not readily available in the public domain, the
following guide presents a comparative analysis of a closely related and well-documented
series of pyrimidine-2,4-diamine derivatives. This serves as a valuable surrogate for
understanding the key molecular interactions and structural modifications that drive inhibitory
activity against cancer-relevant kinases.

A series of novel N2,N4-disubstituted pyrimidine-2,4-diamines were designed and synthesized
to explore their inhibitory potential against CDK2/cyclin A and CDK9/cyclin T1.[1] The
compounds' efficacy was also evaluated through antiproliferative assays against various tumor
cell lines.[1] The findings from these studies provide a robust framework for guiding further drug
development efforts in this chemical space.

Comparative Analysis of Inhibitory Activity

The synthesized analogs of the N2,N4-disubstituted pyrimidine-2,4-diamine scaffold were
evaluated for their in vitro inhibitory activity against CDK2/cyclin A and CDK9/cyclin T1. The
half-maximal inhibitory concentrations (IC50) were determined and are presented in the table
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below. Additionally, the antiproliferative activity of these compounds was assessed against the
MDA-MB-231 triple-negative breast cancer cell line.

CDK2/cyclin A CDKO9Icyclin MDA-MB-231

Compound ID Modifications
IC50 (nM)[1] T1I1C50 (nM)[1] IC50 (pM)[1]

R1 = 4-
fluorophenyl, R2
2a NN 150 120 1.2

dimethylglycine

R1=4-
chlorophenyl, R2
2d N 110 95 1.5

dimethylglycine

R1 = 4-
fluorophenyl, R2
3b = 4-(N,N- 210 180 2.1
dimethylamino)p
henyl

R1=4-
fluorophenyl, R2
3c = 4- 95 65 35
morpholinopheny
I

R1 = 4-
fluorophenyl, R2
3g = 4-(4- 83 78 4.2
methylpiperazin-
1-yl)phenyl

Structure-Activity Relationship (SAR) Insights

The analysis of the data reveals several key SAR trends:
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o Substitution at the N4-phenyl ring: Halogen substitutions, such as fluorine and chlorine, at
the para-position of the N4-phenyl ring (R1) were well-tolerated and contributed to potent
CDK inhibition.

» Variations at the N2-position: A range of substituents at the N2-position (R2) significantly

influenced the inhibitory activity.

o The presence of a basic amino group, such as in the N,N-dimethylglycine moiety, was
found to be favorable for activity.

o More complex aromatic and heterocyclic systems at this position also yielded potent
inhibitors. For instance, compounds with a 4-morpholinophenyl (3c) or a 4-(4-
methylpiperazin-1-yl)phenyl (3g) group at R2 displayed strong inhibition of both CDK2 and
CDKO.[1]

Experimental Protocols
In Vitro Kinase Inhibition Assay[1]

The inhibitory activity of the compounds against CDK2/cyclin A and CDK9/cyclin T1 was
determined using a mobility shift assay. The assays were performed in a final volume of 25 pL
containing the respective kinase, a fluorescently labeled peptide substrate, ATP, and the test
compound at varying concentrations. The reaction was incubated at room temperature for a
specified time and then stopped by the addition of a termination buffer. The substrate and
product peptides were separated by microfluidic capillary electrophoresis, and the kinase
activity was determined by quantifying the conversion of the substrate to the product. IC50
values were calculated from the dose-response curves.

Cell Proliferation Assay (SRB Assay)[1]

The antiproliferative activity of the compounds was evaluated using the Sulforhodamine B
(SRB) assay. Human cancer cell lines, including MDA-MB-231, were seeded in 96-well plates
and allowed to attach overnight. The cells were then treated with various concentrations of the
test compounds for 72 hours. After the incubation period, the cells were fixed with
trichloroacetic acid and stained with SRB dye. The protein-bound dye was solubilized with a
Tris base solution, and the absorbance was measured at 515 nm using a microplate reader.
The IC50 values were determined from the dose-response curves.
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Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CDK-mediated cell cycle regulation pathway and the
general workflow of the in vitro kinase inhibition assay.
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Caption: CDK-mediated cell cycle regulation and transcription, highlighting the inhibitory action
of pyrimidine-2,4-diamine analogs on CDK2 and CDKO.
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Caption: General experimental workflow for the in vitro kinase inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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